Scientific Field: Organic Chemistry
Summary of Application: 2-(Chloromethyl)-5-fluoropyridine hydrochloride is used as a reagent in the base catalyzed alkylation of p-tert-butylcalix arene.
Scientific Field: Biochemistry / Medical Imaging
Summary of Application: 2-(Chloromethyl)-5-fluoropyridine hydrochloride is used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging (MRI) contrast agent.
Results or Outcomes: The outcome of this reaction is the formation of a Gd3+ complex that can be used as a contrast agent in MRI.
2-(Chloromethyl)-5-fluoropyridine hydrochloride is a chemical compound with the molecular formula C6H6ClFN and a molecular weight of approximately 151.57 g/mol. It is characterized by a pyridine ring substituted with both a chloromethyl group and a fluorine atom. This compound exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in biological and chemical research.
The compound appears as a white to off-white crystalline solid and has notable physical properties, including a density of approximately 1.3 g/cm³ and a boiling point around 178.5 °C at standard atmospheric pressure .
Several methods have been reported for synthesizing 2-(Chloromethyl)-5-fluoropyridine hydrochloride:
2-(Chloromethyl)-5-fluoropyridine hydrochloride finds applications in various fields:
Several compounds share structural similarities with 2-(Chloromethyl)-5-fluoropyridine hydrochloride. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Chloro-5-fluoropyridine | Chlorine and fluorine on pyridine | Lacks chloromethyl group; less reactive |
5-Chloro-2-fluoropyridine | Chlorine at position 5, fluorine at position 2 | Different substitution pattern; potential for different reactions |
3-Chloromethyl-4-fluoropyridine | Chloromethyl at position 3 | Different position of substitution; altered biological activity |
2-(Bromomethyl)-5-fluoropyridine | Bromomethyl instead of chloromethyl | Different halogen; may exhibit different reactivity |
The presence of both the chloromethyl and fluorine groups distinguishes 2-(Chloromethyl)-5-fluoropyridine hydrochloride from other similar compounds, enhancing its potential for unique chemical reactivity and biological interactions .